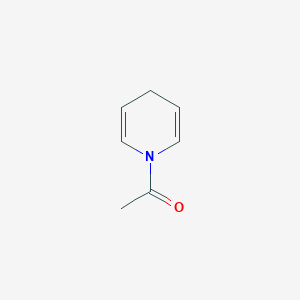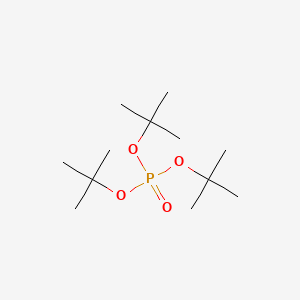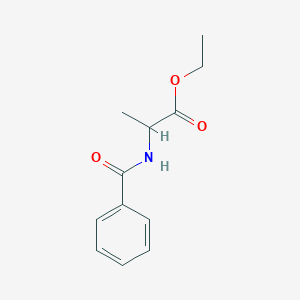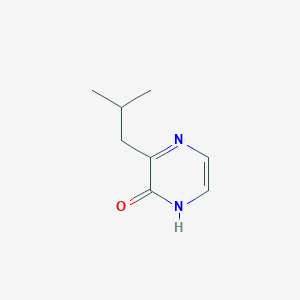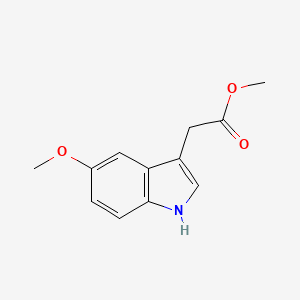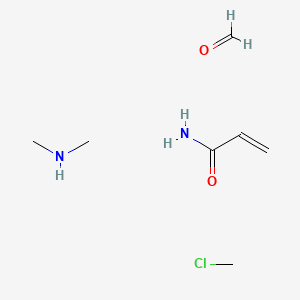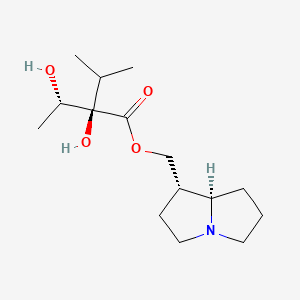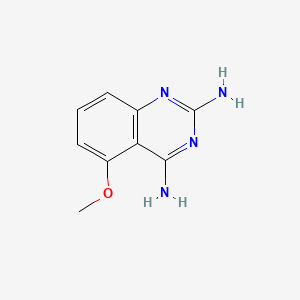
5-Methoxyquinazoline-2,4-diamine
Overview
Description
5-Methoxyquinazoline-2,4-diamine (MQD) is a novel compound that has been used in a variety of scientific research applications. It is an organic compound with a unique structure that is composed of a quinazoline ring and two amine groups. MQD has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for research in a variety of fields. In
Scientific Research Applications
Antimicrobial Activities
5-Methoxyquinazoline derivatives exhibit notable antimicrobial properties. In a study by Thomas et al. (2010), a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives were synthesized and demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Tubulin-Polymerization Inhibition
Quinazoline derivatives have shown potential as tubulin-polymerization inhibitors, targeting the colchicine site. Wang et al. (2014) synthesized 4-(N-cycloamino)quinazolines which exhibited high in vitro cytotoxic activity, significant potency against tubulin assembly, and substantial inhibition of colchicine binding (Wang et al., 2014).
Drug Synthesis Improvement
In drug discovery, the synthesis of key intermediates like 5-bromo-2-methylamino-8-methoxyquinazoline is crucial. Nishimura and Saitoh (2016) improved the synthesis process of this compound, enhancing yield and maintaining purity, thus contributing to quicker drug supply (Nishimura & Saitoh, 2016).
Proton Sponge Synthesis
Quinoline derivatives, such as 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, have been developed as proton sponges. Dyablo et al. (2015) reported the synthesis of this compound, which involved reactions with dimethylamine and methylation processes (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015).
Antitumor Activity
Some quinazoline derivatives possess antitumor properties. Renault et al. (1983) studied 5,8-quinazolinediones and found significant antitumoral effects on specific leukemia strains, suggesting potential in cancer treatment (Renault et al., 1983).
Corrosion Inhibition
Quinazoline derivatives can act as corrosion inhibitors. Khan et al. (2017) explored the inhibitory effect of certain Schiff bases on the corrosion of mild steel in hydrochloric acid, demonstrating good inhibitory properties (Khan et al., 2017).
Photoluminescent Materials
Quinazoline compounds have applications in photoluminescent materials. Aiello et al. (2002) synthesized palladium acetylacetonato complexes with quinazoline ligands, exhibiting luminescent properties in solutions at room temperature (Aiello, Ghedini, & Deda, 2002).
Mechanism of Action
Target of Action
The primary targets of 5-Methoxyquinazoline-2,4-diamine are Dihydrofolate reductase (DHFR) in both humans and yeast . DHFR plays a crucial role in the synthesis of nucleotides and the metabolism of folate.
Biochemical Pathways
The compound affects the folate metabolic pathway by inhibiting DHFR . This inhibition disrupts the conversion of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of nucleotides. The downstream effects include a decrease in DNA synthesis and repair, and potentially cell death.
Pharmacokinetics
The compound’s bioavailability, absorption, distribution, metabolism, and excretion would significantly impact its pharmacological effect .
Result of Action
The inhibition of DHFR by 5-Methoxyquinazoline-2,4-diamine leads to a decrease in nucleotide synthesis and disruption of folate metabolism. This can result in the inhibition of cell growth and proliferation, potentially leading to cell death .
properties
IUPAC Name |
5-methoxyquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEWYRWGCVGNJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181504 | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27018-21-9 | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027018219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40181504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-Propylcyclohexyl)cyclohexyl]benzonitrile](/img/structure/B1606857.png)
![4-Methylbicyclo[2.2.2]octan-1-ol](/img/structure/B1606858.png)

